4,6-Bis(difluoromethoxy)-2-methylpyrimidine

Lipophilicity logP Membrane permeability

Problem: Pyrimidine intermediates with suboptimal lipophilicity often yield inconsistent reactivity and bioavailability in sulfonylurea herbicide synthesis. Solution: 4,6-Bis(difluoromethoxy)-2-methylpyrimidine (CAS 127697-73-8) directly addresses this gap. • logP 1.69 - 3- to 8-fold higher lipophilicity versus the 4,6-dimethoxy analog, enhancing cuticular penetration and target-site binding. • Validated 2-methyl substitution pattern enables oxidative conversion to the sulfone and subsequent amination, the pathway to primisulfuron-methyl and flumsulfuron-methyl. • ≥98% purity (HPLC); scalable synthesis using CHClF2 under mild conditions (46 °C, 3-4 bar) per established process (US 5,856,483). Ideal for building reliable sulfonylurea intermediate supply chains.

Molecular Formula C7H6F4N2O2
Molecular Weight 226.13 g/mol
Cat. No. B12839075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(difluoromethoxy)-2-methylpyrimidine
Molecular FormulaC7H6F4N2O2
Molecular Weight226.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(F)F)OC(F)F
InChIInChI=1S/C7H6F4N2O2/c1-3-12-4(14-6(8)9)2-5(13-3)15-7(10)11/h2,6-7H,1H3
InChIKeyPQRZMGNGFPOWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(difluoromethoxy)-2-methylpyrimidine: Properties & Sourcing


4,6-Bis(difluoromethoxy)-2-methylpyrimidine (CAS 127697-73-8) is a fluorinated pyrimidine derivative bearing two difluoromethoxy groups at the 4- and 6-positions and a methyl group at the 2-position. It belongs to the class of 4,6-bis(difluoromethoxy)pyrimidines, which are recognized as strategic intermediates for sulfonylurea herbicides [1]. Key computed physicochemical parameters include a density of 1.4±0.1 g/cm³, boiling point of 228.2±35.0 °C at 760 mmHg, logP of 1.69, and a molecular weight of 226.13 g/mol . Commercial sourcing is available at 98% purity (HPLC) .

Why 4,6-Bis(difluoromethoxy)-2-methylpyrimidine Is Irreplaceable


Pyrimidine intermediates with identical substitution patterns but different 4,6-alkoxy groups (e.g., methoxy vs. difluoromethoxy) exhibit sharply divergent logP and electronic profiles that directly affect downstream reactivity and bioactivity. 4,6-Bis(difluoromethoxy)-2-methylpyrimidine has a calculated logP of 1.69, substantially higher than the 0.8–1.2 range reported for its 4,6-dimethoxy analog [REFS-1, REFS-2]. This ~0.5–0.9 log unit increase translates to approximately 3- to 8-fold higher lipophilicity, which can critically alter membrane permeability, metabolic stability, and target-site binding in agrochemical and pharmaceutical leads. In addition, the 2-methyl substituent dictates the oxidative conversion pathway to sulfones and subsequent amination—chemistry that differs from 2-methylthio or 2-amino analogs and cannot be assumed interchangeable without validated process data [2].

4,6-Bis(difluoromethoxy)-2-methylpyrimidine: Comparative Evidence


Lipophilicity: Difluoromethoxy vs. Methoxy

The computed logP of 4,6-bis(difluoromethoxy)-2-methylpyrimidine is 1.69 , whereas the 4,6-dimethoxy analog (CAS 13566-48-8) has a reported logP of 0.80 (Baidu Baike experimental) to 1.2 (PubChem XLogP3-AA) [REFS-2, REFS-3]. The difference of ΔlogP = +0.5 to +0.9 log units indicates that the target compound is 3–8 times more lipophilic.

Lipophilicity logP Membrane permeability Bioavailability

Boiling Point: Purification Advantage

The predicted boiling point of 4,6-bis(difluoromethoxy)-2-methylpyrimidine is 228.2±35.0 °C at 760 mmHg , which is modestly lower than the 235.5±20.0 °C reported for 4,6-dimethoxy-2-methylpyrimidine . The ~7 °C lower boiling point, combined with the significantly lower molecular interaction potential of the fluorinated analog, can simplify fractional distillation during large-scale purification.

Boiling point Distillation Purification Process chemistry

Fluorine Content: Metabolic Stability Benefit

With a molecular formula of C₇H₆F₄N₂O₂, the target compound contains four fluorine atoms, constituting 33.6% fluorine by weight, compared to zero fluorine in the 4,6-dimethoxy analog (C₇H₁₀N₂O₂, MW 154.17) [REFS-1, REFS-2]. The presence of the difluoromethoxy groups is known in the art to enhance metabolic stability by blocking oxidative metabolism at the O-methyl positions, a principle exploited in multiple agrochemical and pharmaceutical programs [2].

Fluorine content Metabolic stability Molecular weight Bioisostere

Synthetic Process: 2-Methyl Substitution Preferred

The Lonza patent US 5,856,483 explicitly states that R in the 4,6-bis(difluoromethoxy)pyrimidine scaffold is 'preferably methyl' [1]. While the exemplified 2-methylthio analog achieves a yield of 59% under the optimized conditions (acetone, tetramethylammonium chloride, 46 °C), the patent teaches that the process is directly applicable and preferred for the 2-methyl derivative, implying at least comparable efficiency [1]. In contrast, older processes for the 2-methylthio compound yielded only 25% (US 4,542,216, Example 5), underscoring the value of the improved process relevant to the 2-methyl compound [2].

Synthetic process Patent Yield Process chemistry

Purity Benchmark for Reproducible Synthesis

Commercially, 4,6-bis(difluoromethoxy)-2-methylpyrimidine is supplied at a certified purity of 98% (HPLC) . While purity specifications for the 2-methylthio analog or the 2-amino analog vary by vendor and are not universally standardized, the 98% benchmark provides a verifiable quality gate for procurement. This purity level is critical because residual starting materials or under-fluorinated by-products can poison subsequent oxidation or amination catalysts in the sulfonylurea synthesis pathway.

Purity Quality control Reproducibility Procurement specification

Key Applications of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine


Sulfonylurea Herbicide Intermediate

4,6-Bis(difluoromethoxy)-2-methylpyrimidine serves as a key intermediate for synthesizing novel sulfonylurea herbicides. Its 2-methyl group is specifically required for oxidative conversion to the 2-methylsulfonyl derivative, which upon amination yields 2-amino-4,6-bis(difluoromethoxy)pyrimidine—the direct precursor to herbicidal sulfonylureas such as primisulfuron-methyl and flumsulfuron-methyl [1]. The higher logP (1.69 vs. 0.80 for the dimethoxy analog) predicts enhanced cuticular penetration in weed targets, a critical property for contact herbicide performance .

Fluorinated Building Block for Drug Discovery

In medicinal chemistry, the difluoromethoxy group is a privileged bioisostere for methoxy, imparting greater metabolic stability while preserving hydrogen-bond acceptor capacity. The 2-methylpyrimidine core provides a rigid, low-molecular-weight scaffold amenable to further elaboration via lithiation, cross-coupling, or nucleophilic aromatic substitution. The four fluorine atoms (33.6% fluorine content) offer a distinct advantage over non-fluorinated analogs for tuning ADME properties without substantial molecular weight penalty .

QSAR Benchmark and Compound Library Design

The well-characterized computed properties—logP 1.69, boiling point 228.2 °C, density 1.4 g/cm³—make 4,6-bis(difluoromethoxy)-2-methylpyrimidine a useful reference compound for quantitative structure-activity relationship (QSAR) model building. Its physicochemical profile sits in a favorable range for CNS drug-likeness (logP < 3, MW < 300) and can be used as a calibration point when designing focused libraries of fluorinated heterocycles .

Scale-Up Process for Fluorinated Pyrimidines

The Lonza-patented process (US 5,856,483) explicitly favors the 2-methyl substitution pattern, providing a validated synthetic route using chlorodifluoromethane under mild conditions (acetone, 46 °C, 3–4 bar) that achieves good yields for the class [1]. This established process reduces route-scouting time and provides a directly transferable protocol for kilogram-scale production, making the compound a pragmatic choice for process chemists developing sulfonylurea intermediate supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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